(Z)-N-(1-(5-(4-fluorophenyl)furan-2-yl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide
Description
This compound features a (Z)-configured enamide core linked to a 5-(4-fluorophenyl)furan-2-yl moiety, a morpholino group, and a benzamide substituent. The Z-configuration ensures spatial alignment critical for intermolecular interactions, while the 4-fluorophenyl group introduces electron-withdrawing effects that may enhance stability and binding affinity. The morpholino ring, a six-membered amine-oxygen heterocycle, improves aqueous solubility compared to linear amines, a common strategy in drug design.
Properties
IUPAC Name |
N-[(Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4/c25-19-8-6-17(7-9-19)22-11-10-20(31-22)16-21(24(29)27-12-14-30-15-13-27)26-23(28)18-4-2-1-3-5-18/h1-11,16H,12-15H2,(H,26,28)/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAJQCQLJLESQU-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(1-(5-(4-fluorophenyl)furan-2-yl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing data from various studies, including structure-activity relationships (SAR), efficacy against specific pathogens, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a furan ring, a morpholino group, and a benzamide moiety. Its synthesis typically involves the coupling of furan derivatives with morpholine and benzamide precursors, utilizing methods such as palladium-catalyzed cross-coupling reactions. The unique structural components are believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance:
- Mechanism of Action : The compound targets the cell division protein FtsZ in bacteria. Inhibition of FtsZ disrupts bacterial cell division, leading to bactericidal effects. The minimal inhibitory concentration (MIC) for related compounds has been reported as low as 5 µg/mL against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA) .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 5 | MSSA |
| Compound B | 10 | MRSA |
| (Z)-N-(...) | TBD | TBD |
Antiviral Activity
Additionally, certain derivatives have shown promising antiviral activity. For example, compounds with similar morpholino structures exhibited EC50 values ranging from 2.29 to 6.16 μM against enteroviruses, indicating significant antiviral potential .
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines. The therapeutic index (TI), which measures the safety margin of the drug, is an essential parameter in evaluating anticancer efficacy.
Case Studies
- Antibacterial Efficacy : A study involving derivatives targeting FtsZ showed that modifications in the structure significantly influenced antibacterial potency. The retention of specific functional groups was crucial for maintaining activity against MRSA .
- Antiviral Studies : Research on hinged aromatic compounds indicated that those containing morpholine exhibited superior antiviral activity compared to other configurations, reinforcing the importance of this moiety in drug design .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its chemical structure:
- Furan Ring : Essential for interaction with target proteins.
- Morpholino Group : Enhances solubility and bioavailability.
- Benzamide Moiety : Critical for binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of Z-enamide derivatives with furan-phenyl backbones. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural Comparison of Z-Enamide Derivatives
Key Insights from Structural Variations
Substituent Effects on the Furan Ring: The 4-fluorophenyl group in the target compound offers moderate electron withdrawal and smaller steric hindrance compared to 3-chlorophenyl analogs. Fluorine’s electronegativity may improve binding precision in hydrophobic pockets, whereas chlorine’s larger size could enhance van der Waals interactions .
Amine Group Modifications: Morpholino (target compound) vs. Allylamino/3-Methoxypropylamino (analogs): Cyclic morpholino improves solubility and metabolic stability by reducing oxidative deamination. Linear amines (e.g., allylamino) may confer higher membrane permeability but lower solubility .
Benzamide Substituents :
- The target compound’s unsubstituted benzamide minimizes steric hindrance, favoring interactions with flat binding sites. In contrast, 4-methoxybenzamide analogs (e.g., ) introduce steric bulk and electron-donating effects, which could modulate target selectivity or metabolic pathways.
Research Findings and Theoretical Implications
While direct comparative pharmacological data for these compounds are unavailable in the provided evidence, inferences can be drawn from structural trends:
- Solubility: Morpholino-containing derivatives likely exhibit superior aqueous solubility compared to allylamino or methoxypropylamino analogs, critical for oral bioavailability.
- Target Affinity : Fluorophenyl groups may enhance binding specificity to enzymes or receptors sensitive to electron-deficient aromatics, whereas chlorophenyl groups could favor broader hydrophobic interactions.
- Metabolic Stability: Methoxy groups (e.g., in ) may increase susceptibility to cytochrome P450-mediated demethylation, whereas morpholino rings resist common metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
